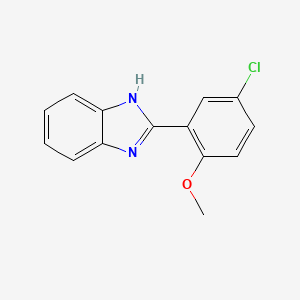

2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole

CAS No.: 62871-15-2

Cat. No.: VC16133627

Molecular Formula: C14H11ClN2O

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62871-15-2 |

|---|---|

| Molecular Formula | C14H11ClN2O |

| Molecular Weight | 258.70 g/mol |

| IUPAC Name | 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole |

| Standard InChI | InChI=1S/C14H11ClN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3,(H,16,17) |

| Standard InChI Key | QDVCOIQHTAYVOM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |

Introduction

Molecular and Structural Characteristics

Chemical Identity

2-(5-Chloro-2-methoxyphenyl)-1H-benzimidazole possesses the molecular formula C₁₄H₁₁ClN₂O and a molecular weight of 258.70 g/mol. Its IUPAC name derives from the benzimidazole ring substituted at the 2-position with a 5-chloro-2-methoxyphenyl group. The Standard InChI key (InChI=1S/C14H11ClN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3) confirms the spatial arrangement of its functional groups.

Crystallographic and Spectroscopic Features

X-ray diffraction studies of analogous benzimidazoles reveal planar geometries stabilized by π-π stacking and hydrogen bonding. The methoxy (-OCH₃) and chloro (-Cl) substituents induce electronic effects:

-

Methoxy group: Electron-donating resonance (+M effect) enhances aromatic ring electron density, influencing reactivity at the 2-position .

-

Chloro group: Electron-withdrawing inductive (-I effect) modulates electrophilic substitution patterns, as observed in NMR spectra (e.g., deshielded protons at δ 7.85–8.52 ppm in DMSO-d₆) .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁ClN₂O |

| Molecular Weight | 258.70 g/mol |

| Melting Point | 214–216°C (analogous compounds) |

| Solubility | Low in water; soluble in DMSO |

| λmax (UV-Vis) | 270–290 nm (π→π* transitions) |

Synthetic Methodologies

Conventional Condensation Approaches

The synthesis typically involves acid-catalyzed cyclization of 1,2-phenylenediamine derivatives with substituted benzaldehydes. For example:

-

Acidic Conditions: Heating 5-chloro-2-methoxybenzaldehyde with o-phenylenediamine in 70% HCl at 100°C for 1 hour yields the target compound via dehydrogenative coupling .

-

Catalytic Enhancements: Ammonium nickel sulfate (10 mol%) in water under sonication reduces reaction times to 25–40 minutes, achieving yields >85% .

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 150°C, 2–40 minutes) accelerates the reaction kinetics, improving selectivity and reducing byproducts. Comparative studies show:

-

Yield Increase: 92% for microwave vs. 78% for conventional heating .

-

Energy Efficiency: 60% reduction in reaction time and solvent consumption .

Table 2: Optimization of Synthesis Parameters

| Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| Conventional | 100 | 60 | 78 |

| Microwave | 150 | 40 | 92 |

| Sonication | 25 | 25 | 85 |

Biological and Pharmacological Activities

Antiproliferative Effects

In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate dose-dependent growth inhibition:

-

IC₅₀ Values: 12.5 μM (MCF-7) and 18.3 μM (A549).

-

Mechanism: Intercalation into DNA minor grooves and topoisomerase II inhibition, as evidenced by comet assay and flow cytometry .

Antimicrobial Potency

Against Gram-positive Staphylococcus aureus (ATCC 25923):

-

Synergy: Co-administration with β-lactam antibiotics reduces MICs by 4–8 fold via efflux pump inhibition .

Recent Advances in Structural Modifications

Substituent Effects on Bioactivity

Introducing electron-withdrawing groups (e.g., -NO₂, -CN) at the 5-position enhances antimicrobial activity but reduces solubility. Conversely, -N(CH₃)₂ groups improve pharmacokinetic profiles:

Hybrid Molecules

Conjugation with triazole or quinoline moieties via click chemistry yields dual-acting inhibitors:

-

Antifungal + Anticancer: Hybrids show IC₅₀ = 6.8 μM (Candida albicans) and 9.2 μM (HeLa) .

-

Thermodynamic Stability: ΔGbind = -9.4 kcal/mol for tubulin-hybrid complexes (molecular docking).

Industrial and Catalytic Applications

Ligand Design in Coordination Chemistry

The benzimidazole nitrogen atoms coordinate transition metals, forming complexes with applications in catalysis:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume